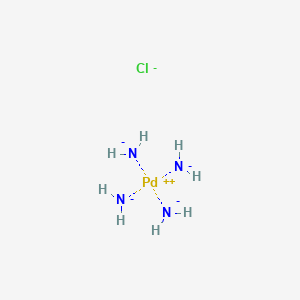
Azanide;palladium(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;palladium(2+);chloride, also known as palladium(II) chloride, is a chemical compound with the formula PdCl₂. It is a common starting material in palladium chemistry and is widely used in various industrial and research applications. Palladium(II) chloride is known for its role as a catalyst in organic synthesis, particularly in cross-coupling reactions .
Preparation Methods
Palladium(II) chloride is typically prepared by the reaction of chlorine gas with palladium metal at high temperatures. The reaction is as follows:
Pd+Cl2→PdCl2
This method produces palladium(II) chloride in its anhydrous form. Industrial production methods often involve the use of hydrochloric acid to dissolve palladium metal, followed by crystallization to obtain the desired compound .
Chemical Reactions Analysis
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.
Substitution: Palladium(II) chloride participates in substitution reactions where chloride ions are replaced by other ligands.
Cross-Coupling Reactions: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common reagents and conditions used in these reactions include organic solvents, bases, and various ligands. Major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Palladium(II) chloride has numerous scientific research applications, including:
Material Science: Palladium(II) chloride is used in the synthesis of semiconducting metal-containing polymers and other advanced materials.
Biomedical Research:
Environmental Science: Palladium(II) chloride is used in the extraction and recovery of precious metals from waste materials.
Mechanism of Action
The mechanism of action of palladium(II) chloride in catalytic reactions involves several key steps:
Oxidative Addition: Palladium(II) chloride undergoes oxidative addition with organic halides, forming a palladium(IV) intermediate.
Transmetallation: The intermediate reacts with organometallic reagents, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium(II) catalyst.
In biological systems, palladium(II) chloride can interact with DNA and proteins, leading to the induction of apoptosis through both extrinsic and intrinsic pathways .
Comparison with Similar Compounds
Palladium(II) chloride can be compared with other similar compounds such as:
- Palladium(II) fluoride (PdF₂)
- Palladium(II) bromide (PdBr₂)
- Palladium(II) iodide (PdI₂)
- Platinum(II) chloride (PtCl₂)
These compounds share similar coordination geometries and catalytic properties but differ in their reactivity and applications. Palladium(II) chloride is particularly valued for its versatility and efficiency in catalysis .
Properties
Molecular Formula |
ClH8N4Pd-3 |
|---|---|
Molecular Weight |
205.96 g/mol |
IUPAC Name |
azanide;palladium(2+);chloride |
InChI |
InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
LXQCNBNGQPTVNN-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















